molecular formula C16H27NO3 B4031008 2-[(CYCLOOCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

2-[(CYCLOOCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID

Cat. No.: B4031008
M. Wt: 281.39 g/mol
InChI Key: WWGAHHKLEGAQCW-UHFFFAOYSA-N
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Description

2-[(CYCLOOCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is a complex organic compound characterized by its unique structure, which includes a cyclooctylamino group and a cyclohexanecarboxylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(CYCLOOCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID typically involves the reaction of cyclooctylamine with cyclohexanecarboxylic acid under controlled conditions. The reaction is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to form the amide bond between the cyclooctylamino group and the cyclohexanecarboxylic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of automated reactors and purification systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(CYCLOOCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(CYCLOOCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects and its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(CYCLOOCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, potentially leading to desired biological or chemical outcomes. The exact mechanism of action depends on the context in which the compound is used and the specific targets involved.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic Acid: A simpler compound with a similar cyclohexane structure but lacking the cyclooctylamino group.

    Cyclooctylamine: Contains the cyclooctylamino group but lacks the cyclohexanecarboxylic acid moiety.

Uniqueness

2-[(CYCLOOCTYLAMINO)CARBONYL]-1-CYCLOHEXANECARBOXYLIC ACID is unique due to the combination of the cyclooctylamino group and the cyclohexanecarboxylic acid moiety. This unique structure imparts specific chemical and biological properties that are not found in simpler related compounds.

Properties

IUPAC Name

2-(cyclooctylcarbamoyl)cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO3/c18-15(13-10-6-7-11-14(13)16(19)20)17-12-8-4-2-1-3-5-9-12/h12-14H,1-11H2,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWGAHHKLEGAQCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)C2CCCCC2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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